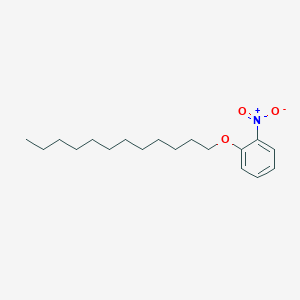

1-Dodecyloxy-2-nitrobenzene

Beschreibung

Overview of Nitrobenzene (B124822) Derivatives in Contemporary Chemical Synthesis and Materials Science

Nitrobenzene and its derivatives are a class of organic compounds that have found extensive application in various scientific and industrial domains. unpatti.ac.idresearchgate.net They serve as crucial intermediates in the synthesis of a wide range of materials, including dyes, pesticides, and pharmaceuticals. unpatti.ac.idresearchgate.net The presence of the nitro group (-NO2) on the benzene (B151609) ring imparts unique electronic properties, making these compounds valuable precursors for creating more complex molecules. ontosight.aimdpi-res.com For instance, the nitro group can be readily reduced to an amino group (-NH2), providing a straightforward pathway to aniline (B41778) derivatives, which are themselves important building blocks in organic synthesis. smolecule.comrsc.org In materials science, nitrobenzene derivatives are utilized in the development of optoelectronic materials and have been investigated for their potential in creating functionalized nanoparticles and nanostructures. ontosight.aismolecule.com

Significance of Long-Chain Alkoxy Substituents in Molecular Design

The incorporation of long-chain alkoxy substituents, such as the dodecyloxy group (-OC12H25), into molecular structures plays a pivotal role in dictating the physical and chemical properties of the resulting compounds. mdpi.com These long alkyl chains are known to influence a molecule's solubility, self-assembly behavior, and interactions with other materials. mdpi.comevitachem.combeilstein-journals.org The hydrophobic nature of the long alkyl chain can drive the self-assembly of molecules into ordered structures, such as monolayers and liquid crystals. beilstein-journals.orgnih.gov This property is particularly significant in materials science, where the controlled arrangement of molecules is essential for creating materials with specific functions. nih.govacs.org The long chain can also enhance the solubility of the molecule in nonpolar solvents and influence its interaction with biological membranes. smolecule.comevitachem.com

Research Gaps and Opportunities Pertaining to 1-Dodecyloxy-2-nitrobenzene

While research has been conducted on various nitrobenzene derivatives, specific investigations into this compound reveal both established knowledge and areas ripe for further exploration. The synthesis of this compound is well-documented, typically involving the Williamson ether synthesis between 2-nitrophenol (B165410) and a dodecyl halide. smolecule.comevitachem.com Its physical properties, such as its molecular weight and boiling point, have also been characterized. chemicalbook.comlookchem.comnih.gov

However, there are notable gaps in the comprehensive understanding of its potential applications. While its use as a plasticizer in ion-selective electrodes has been noted, a broader exploration of its utility in materials science remains an open avenue. smolecule.com For instance, detailed studies on its liquid crystalline properties, which are often associated with molecules possessing long alkyl chains, are not extensively reported. rsc.orgresearchgate.net Furthermore, while the reduction of the nitro group to an amine is a known reaction, the full scope of its reactivity and potential as a synthetic intermediate has not been exhaustively explored. smolecule.com The investigation into its self-assembly characteristics and the formation of ordered structures on various substrates could unveil new applications in nanotechnology and surface science.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C18H29NO3 |

| Molecular Weight | 307.43 g/mol smolecule.com |

| Boiling Point | 218 °C at 1.5 mm Hg chemicalbook.comlookchem.com |

| Density | 0.999 g/mL at 20 °C chemicalbook.comlookchem.com |

| Melting Point | 10.5-11 °C pharmasynce.com |

Synthesis of this compound

A common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Reaction:

A typical procedure involves reacting 2-nitrophenol with 1-bromododecane (B92323) in the presence of a base, such as potassium carbonate, in a suitable solvent like dichloromethane (B109758) or dimethylformamide. smolecule.comevitachem.com The mixture is heated under reflux to facilitate the reaction. smolecule.com Following the reaction, the product is purified using techniques like column chromatography. smolecule.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-dodecoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCTUMLYTQODSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337928 | |

| Record name | 2-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83027-71-8 | |

| Record name | Dodecyl 2-nitrophenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83027-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrophenyl dodecyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Dodecyloxy 2 Nitrobenzene

Established Synthetic Pathways to 1-Dodecyloxy-2-nitrobenzene via Nucleophilic Substitution Reactions

The primary and most established method for synthesizing this compound is through a nucleophilic substitution reaction known as the Williamson ether synthesis. This reaction involves the O-alkylation of 2-nitrophenol (B165410) with a suitable dodecyl electrophile, typically 1-bromododecane (B92323) or 1-iodododecane. The synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, a base is used to deprotonate the hydroxyl group of 2-nitrophenol, forming a more nucleophilic 2-nitrophenoxide ion. This ion then attacks the electrophilic carbon of the dodecyl halide, displacing the halide leaving group and forming the ether linkage. evitachem.com The presence of the electron-withdrawing nitro group ortho to the hydroxyl group increases its acidity, facilitating the initial deprotonation step.

The general reaction is as follows:

Deprotonation: 2-Nitrophenol + Base → 2-Nitrophenoxide ion

Substitution: 2-Nitrophenoxide ion + 1-Dodecyl halide → this compound + Halide salt

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, reaction temperature, and reaction time. Weaker bases like potassium carbonate (K₂CO₃) are commonly used and are effective in deprotonating the phenolic hydroxyl group. evitachem.com Stronger bases such as sodium hydride (NaH) can also be employed to ensure complete formation of the phenoxide.

The reaction temperature is typically maintained between 50 to 100 °C to ensure a reasonable reaction rate without promoting side reactions. A common side reaction is the base-catalyzed elimination of the alkyl halide, which becomes more prevalent at higher temperatures. The optimal reaction time generally falls within the range of 1 to 8 hours. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) is crucial to determine the point of maximum conversion and prevent the formation of degradation products.

Table 1: Effect of Base and Temperature on Williamson Ether Synthesis Yield

| Base | Alkyl Halide | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | 1-Bromododecane | 80 | 6 | 85-95 |

| NaH | 1-Bromododecane | 60 | 4 | >90 |

| Cs₂CO₃ | 1-Bromododecane | 70 | 5 | High |

| KOH (Phase Transfer) | 1-Chlorododecane | 90 | 8 | 80-90 |

The choice of solvent plays a critical role in the Williamson ether synthesis. Polar aprotic solvents are strongly preferred as they can solvate the cation of the base while leaving the phenoxide nucleophile relatively free and highly reactive. Solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) are particularly effective and commonly used for this reason. evitachem.com Protic solvents, like ethanol (B145695) or water, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction rate.

In industrial applications or when using less reactive alkyl halides (e.g., 1-chlorododecane), phase-transfer catalysis (PTC) is often employed to enhance the reaction rate. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved. This overcomes solubility issues and accelerates the reaction.

Table 2: Influence of Solvent on O-Alkylation of Nitrophenols

| Solvent | Solvent Type | Effect on Reaction Rate | Selectivity (O- vs. C-alkylation) |

|---|---|---|---|

| DMF | Polar Aprotic | High | High for O-alkylation |

| Acetonitrile | Polar Aprotic | High | Very high for O-alkylation |

| THF | Polar Aprotic | Moderate | Good for O-alkylation |

| Ethanol | Protic | Slow | Can favor C-alkylation |

| Methanol | Protic | Slow | Reduced O-alkylation selectivity |

Derivatization Strategies for this compound and Related Analogues

This compound serves as a versatile intermediate for the synthesis of more complex molecules through transformations targeting its three main components: the nitro group, the aromatic ring, and the alkyl chain.

The reduction of the nitro group to a primary amine is one of the most important transformations of this compound, yielding 2-(dodecyloxy)aniline. This reaction is a key step in the synthesis of various dyes, pharmaceuticals, and other fine chemicals. A variety of methods are available for this reduction, which can be broadly categorized as catalytic hydrogenation and chemical reduction. wikipedia.org

Catalytic Hydrogenation: This is a widely used method for reducing nitroarenes due to its clean nature, often producing water as the only byproduct. rwth-aachen.de The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org

Palladium on Carbon (Pd/C): This is the most common and efficient catalyst for this transformation. The reaction is typically carried out in a solvent like ethanol or ethyl acetate (B1210297) at room temperature and moderate pressures of H₂. commonorganicchemistry.commasterorganicchemistry.com

Raney Nickel (Raney-Ni): This is another effective, albeit more pyrophoric, catalyst. It is particularly useful when the molecule contains other functional groups, like aromatic halogens, that might be susceptible to hydrogenolysis with Pd/C. rwth-aachen.decommonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, it is a powerful hydrogenation catalyst that can reduce the nitro group, although it can also hydrogenate the aromatic ring under harsh conditions. wikipedia.org

Chemical Reduction: These methods use metals in acidic media or other reducing agents and are valuable when catalytic hydrogenation is not feasible or desired.

Metals in Acid: A classic method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). commonorganicchemistry.com The Fe/HCl system is a common choice.

Tin(II) Chloride (SnCl₂): This reagent offers a milder alternative for the reduction of nitro groups and is known for its chemoselectivity, tolerating many other functional groups. wikipedia.orgcommonorganicchemistry.com

Table 3: Common Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|

| H₂ / Pd-C | Ethanol, room temp, 1-4 atm H₂ | Clean, high yield, common | Can reduce other groups (e.g., C=C, C≡C) |

| H₂ / Raney-Ni | Methanol, room temp, H₂ pressure | Does not typically remove aryl halides | Pyrophoric, requires careful handling |

| Fe / HCl (or AcOH) | Aqueous ethanol, reflux | Inexpensive, effective | Requires stoichiometric metal, acidic workup |

| SnCl₂ / HCl | Ethanol, reflux | Mild, chemoselective | Generates tin waste |

Further functionalization of the aromatic ring of this compound is governed by the directing effects of the two existing substituents. The dodecyloxy group (-OR) is an activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. libretexts.orgunizin.org Conversely, the nitro group (-NO₂) is a strongly deactivating, meta-directing group because it withdraws electron density from the ring. libretexts.orgunizin.orgorganicchemistrytutor.com

The long, saturated dodecyl chain is generally unreactive under the conditions used for aromatic substitution or nitro group reduction. However, specific modifications can be achieved using reactions that target aliphatic C-H bonds. These transformations are challenging due to the inert nature of alkanes but can be accomplished using modern synthetic methods.

Terminal Functionalization: Catalytic methods have been developed that can selectively functionalize the terminal methyl group of long alkyl chains. For instance, palladium-catalyzed cross-coupling reactions can be designed to achieve regioconvergent coupling at the terminal position, allowing for the introduction of aryl or alkenyl groups. nih.gov

Radical Halogenation: Free radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could introduce a halogen at various positions along the chain, although this process typically lacks high regioselectivity for a specific carbon.

Oxidation: While strong oxidation of alkylbenzenes typically cleaves the side chain at the benzylic position, this compound lacks a benzylic carbon directly attached to the ring. libretexts.org Therefore, oxidation would require reagents capable of reacting with unactivated C-H bonds, a specialized and often unselective process.

Exploration of General Reaction Pathways for Nitro-Substituted Aromatic Ethers

The chemical behavior of this compound is dictated by the interplay of its three core components: the aromatic benzene (B151609) ring, the electron-donating dodecyloxy group (-O-C₁₂H₂₅), and the strongly electron-withdrawing nitro group (-NO₂). These substituents influence the electron density of the aromatic ring and direct the course of various chemical transformations. The primary reaction pathways for nitro-substituted aromatic ethers like this compound include electrophilic aromatic substitution, nucleophilic aromatic substitution on activated rings, and transformations of the nitro group itself.

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.comwikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring. wikipedia.org

In the case of this compound, the two substituents have competing effects:

Dodecyloxy Group (-OC₁₂H₂₅): As an alkoxy group, it is an activating substituent, meaning it increases the rate of reaction compared to benzene. It donates electron density to the ring through resonance and directs incoming electrophiles to the ortho and para positions.

Nitro Group (-NO₂): This is a strongly deactivating substituent due to its powerful electron-withdrawing nature, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction. msu.edu It directs incoming electrophiles to the meta position. msu.edu

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. byjus.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions of this compound

| Reaction Type | Reagents | Potential Electrophile | Predicted Major Products | Rationale |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) masterorganicchemistry.com | 1-Dodecyloxy-2,5-dinitrobenzene and 1-Dodecyloxy-2,3-dinitrobenzene | The activating dodecyloxy group directs the incoming nitro group to the para (C5) and ortho (C3) positions. The strong deactivation of the ring makes this reaction difficult. |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | SO₃ or HSO₃⁺ masterorganicchemistry.com | 4-Dodecyloxy-3-nitrobenzenesulfonic acid | The dodecyloxy group directs the sulfonyl group to the C5 position (para). |

| Halogenation (e.g., Bromination) | Br₂, FeBr₃ | Br⁺ | 5-Bromo-1-dodecyloxy-2-nitrobenzene and 3-Bromo-1-dodecyloxy-2-nitrobenzene | The dodecyloxy group directs the bromine atom to the para (C5) and ortho (C3) positions. |

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strong electron-withdrawing groups, such as a nitro group, can make the ring sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (SNAr). chemistrysteps.com This reaction involves a nucleophile attacking the aromatic ring and displacing a leaving group. wikipedia.org

The SNAr mechanism is favored when one or more electron-withdrawing groups are positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.org

In this compound, there is no conventional leaving group like a halogen. The dodecyloxy group is not a good leaving group under typical SNAr conditions. However, the principle of activation by the nitro group is crucial. If a related compound, such as 1-chloro-2-nitrobenzene, were subjected to nucleophilic attack, the reaction would proceed because the nitro group at the ortho position can effectively stabilize the intermediate. A variety of strong nucleophiles can be employed in such reactions. chemistrysteps.com

Table 2: Examples of Nucleophilic Aromatic Substitution on a Hypothetically Activated Ring

| Nucleophile | Reagent Example | Potential Product (with a leaving group at C1) |

| Hydroxide | NaOH | 2-Nitrophenol |

| Alkoxide | NaOCH₃ | 1-Methoxy-2-nitrobenzene |

| Amine | NH₃ | 2-Nitroaniline |

| Thiolate | NaSH | 2-Nitrothiophenol |

The functional groups on this compound are susceptible to both oxidation and reduction, with the transformation of the nitro group being particularly significant.

Reductive Transformations

The reduction of an aromatic nitro group to a primary amine is one of the most important reactions of this class of compounds. masterorganicchemistry.com This transformation is a key step in the synthesis of many dyes, pharmaceuticals, and other fine chemicals. A variety of methods are available to reduce the nitro group of this compound to yield 2-(dodecyloxy)aniline. masterorganicchemistry.comcommonorganicchemistry.com

Common reduction methods include:

Catalytic Hydrogenation: This involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com This method is often clean and efficient.

Metal-Acid Reduction: This classic method uses an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). masterorganicchemistry.com Reduction with iron scrap and hydrochloric acid is a widely used industrial process. ncert.nic.in

Depending on the reagents and conditions, the reduction can sometimes be stopped at intermediate stages, such as the nitroso or hydroxylamine (B1172632) derivatives. researchgate.net The use of certain reducing agents like lithium aluminum hydride (LiAlH₄) on aromatic nitro compounds can lead to the formation of azo products rather than amines. commonorganicchemistry.com

Table 3: Common Methods for the Reduction of this compound

| Method | Reagents and Conditions | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 2-(Dodecyloxy)aniline | A common and effective laboratory method. commonorganicchemistry.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | 2-(Dodecyloxy)aniline | Useful when other functional groups sensitive to Pd/C are present. commonorganicchemistry.com |

| Metal-Acid Reduction | Fe, HCl | 2-(Dodecyloxy)aniline | A cost-effective method often used in industrial settings. masterorganicchemistry.com |

| Metal-Acid Reduction | Sn, HCl | 2-(Dodecyloxy)aniline | Another classic method for nitro group reduction. |

| Metal-Acid Reduction | Zn, AcOH (Acetic Acid) | 2-(Dodecyloxy)aniline | Provides a milder method for reduction. commonorganicchemistry.com |

| Hydride Reduction | LiAlH₄ | Dimerized products (e.g., Azo compounds) | Typically does not yield the primary amine for aromatic nitro compounds. commonorganicchemistry.com |

Oxidative Transformations

The aromatic ring of this compound is generally resistant to oxidation due to the presence of the deactivating nitro group. Strong oxidizing agents under harsh conditions can lead to the degradation of the ring.

A common oxidative reaction for some substituted benzenes is the oxidation of an alkyl side-chain to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄). libretexts.org However, this reaction is specific to alkyl groups directly attached to the ring at the benzylic position. libretexts.org In this compound, the C₁₂ chain is part of an ether linkage (-O-R) and not a simple alkyl substituent. Therefore, it does not undergo benzylic side-chain oxidation. Oxidative cleavage of the ether bond is possible but typically requires harsh conditions that would likely affect other parts of the molecule.

Advanced Structural Characterization and Spectroscopic Elucidation

Single-Crystal X-ray Diffraction Analysis of 1-Dodecyloxy-2-nitrobenzene

Single-crystal X-ray diffraction analysis offers a precise determination of the molecular and supramolecular structure of nitrophenyl ether derivatives. In a study of a closely related isomer, 1-dodecyloxy-4-nitrobenzene, colorless crystals suitable for analysis were obtained by recrystallization from ethanol (B145695) nih.gov. The crystallographic data revealed a triclinic system with the space group P1 nih.gov.

Determination of Molecular Conformation and Dihedral Angles

The conformation of the molecule is defined by the spatial relationship between its constituent parts, notably the planar benzene (B151609) ring and the flexible dodecyloxy chain. In the crystal structure of the related 1-dodecyloxy-4-nitrobenzene, the dihedral angles between the benzene ring and the mean plane of the alkyl chain are significant, measured at 83.69 (12)° and 77.14 (11)° for the two independent molecules in the asymmetric unit nih.gov. This near-perpendicular orientation is a key conformational feature. Furthermore, the dihedral angle between the two benzene rings of these independent molecules is 48.12 (13)° nih.govresearchgate.net.

Analysis of Asymmetric Unit Composition and Molecular Packing

Below is a table summarizing the crystal data for the related compound, 1-dodecyloxy-4-nitrobenzene nih.gov.

| Parameter | Value |

| Chemical Formula | C₁₈H₂₉NO₃ |

| Formula Weight | 307.42 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.615 (3) |

| b (Å) | 16.064 (7) |

| c (Å) | 21.390 (12) |

| α (°) | 72.190 (15) |

| β (°) | 87.290 (18) |

| γ (°) | 80.240 (16) |

| Volume (ų) | 1810.1 (15) |

| Z | 4 |

| Temperature (K) | 291 |

Characterization of Intermolecular Interactions, Including C—H⋯O Hydrogen Bonds

Non-covalent interactions are fundamental to the stability of the crystal lattice. In nitroaromatic compounds, the oxygen atoms of the nitro group are effective hydrogen bond acceptors. The crystal structure of the 4-nitro isomer is stabilized by weak C—H⋯O hydrogen bonds nih.govresearchgate.net. These interactions, although individually weak, collectively play a significant role in the molecular packing mdpi.commdpi.com. Specific contacts identified include interactions between hydrogen atoms on the benzene ring and the alkyl chain with oxygen atoms of the nitro groups on adjacent molecules nih.gov.

The geometry of these hydrogen bonds in 1-dodecyloxy-4-nitrobenzene is detailed in the table below nih.gov.

| D—H⋯A | d(H⋯A) (Å) | d(D⋯A) (Å) | ∠(DHA) (°) |

| C3—H3⋯O4 | 2.69 | 3.329 (4) | 127 |

| C6—H6⋯O2 | 2.60 | 3.375 (4) | 141 |

| C20—H20⋯O5 | 2.52 | 3.372 (5) | 152 |

(D = donor atom, A = acceptor atom)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the covalent structure of this compound and assessing its purity. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of the atoms.

¹H and ¹³C NMR Spectral Interpretation

While specific spectral data for this compound is not detailed in the provided search results, the expected spectrum can be inferred from data for the closely related compound 1-butoxy-2-nitrobenzene and general principles for substituted benzenes stackexchange.com.

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct regions for the aromatic protons and the aliphatic protons of the dodecyloxy chain.

Aromatic Region (approx. δ 6.9-7.8 ppm): The four protons on the nitrobenzene (B124822) ring will appear as a complex set of multiplets. Due to the electron-withdrawing nature of the nitro group and the electron-donating ether linkage, the proton ortho to the nitro group (H3) is expected to be the most downfield, while the proton ortho to the alkoxy group (H6) would also be significantly affected.

Alkyl Chain Region (approx. δ 0.8-4.1 ppm): The dodecyl chain will show several signals. The two protons on the carbon attached to the ether oxygen (-O-CH₂ -) are expected to appear as a triplet around δ 4.0-4.1 ppm. The long methylene (-CH₂-) chain will produce a broad multiplet in the δ 1.2-1.8 ppm region, and the terminal methyl (-CH₃) group will appear as a triplet around δ 0.9 ppm stackexchange.com.

¹³C NMR Spectrum: The ¹³C NMR spectrum will complement the ¹H NMR data.

Aromatic Region (approx. δ 114-153 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon atom bearing the ether group (C1) and the carbon bearing the nitro group (C2) will have their chemical shifts significantly influenced by these substituents. Based on data for 1-butoxy-2-nitrobenzene, the C1 and C2 carbons would appear around δ 152.5 and 140.0 ppm, respectively stackexchange.com.

Alkyl Chain Region (approx. δ 14-70 ppm): The carbon of the -O-C H₂- group is expected around δ 69-70 ppm. The other ten methylene carbons of the dodecyl chain will have signals between approximately δ 22-32 ppm, with the terminal methyl carbon appearing furthest upfield at around δ 14 ppm stackexchange.com.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Characterization

While one-dimensional NMR provides initial information, two-dimensional (2D) NMR techniques are indispensable for the definitive structural assignment of complex molecules like this compound. These experiments reveal through-bond and through-space correlations between nuclei, allowing for the unequivocal mapping of the molecular framework.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY correlations would be expected along the entire dodecyloxy chain, showing connectivity from the methylene group attached to the ether oxygen (-O-CH₂-) all the way to the terminal methyl group (-CH₃). Cross-peaks would also be observed between the adjacent protons on the aromatic ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). The HSQC spectrum for this molecule would show a distinct correlation for each CH, CH₂, and CH₃ group, allowing for the unambiguous assignment of each carbon atom in the dodecyl chain and the aromatic ring that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically two to four bonds). This is particularly powerful for identifying quaternary carbons and piecing together different parts of the molecule. For instance, a key HMBC correlation would be observed between the protons of the methylene group adjacent to the ether oxygen (-O-CH₂-) and the aromatic carbon atom at the C1 position. Further correlations between aromatic protons and neighboring carbons would confirm the substitution pattern on the benzene ring.

Interactive Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | Correlating Nucleus (COSY ¹H) | Correlating Nucleus (HSQC ¹³C) | Key Correlating Nuclei (HMBC ¹³C) |

| H-3 | H-4 | C-3 | C-1, C-5 |

| H-4 | H-3, H-5 | C-4 | C-2, C-6 |

| H-5 | H-4, H-6 | C-5 | C-1, C-3 |

| H-6 | H-5 | C-6 | C-2, C-4 |

| H-1' (O-CH₂) | H-2' | C-1' | C-1, C-2' |

| H-12' (CH₃) | H-11' | C-12' | C-10', C-11' |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorptions of the nitro, ether, and alkyl groups. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected near 1525 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would appear in the 1250-1050 cm⁻¹ region. Additionally, strong peaks around 2920 cm⁻¹ and 2850 cm⁻¹ correspond to the C-H stretching of the long dodecyl chain.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretch of the nitro group is typically a very strong and sharp band in the Raman spectrum. Aromatic ring vibrations, particularly the ring-breathing mode, would also be prominent.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Nitro (NO₂) | Asymmetric Stretch | ~1525 | IR |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | IR, Raman |

| Alkyl (C-H) | Stretch | ~2850-2960 | IR, Raman |

| Ether (Ar-O-C) | Asymmetric Stretch | ~1250 | IR |

| Aromatic (C=C) | Stretch | ~1450-1600 | IR, Raman |

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. A study involving Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound as a metabolite from the fungus Trichoderma atroviride asianjournalofmycology.org.

The molecular formula of this compound is C₁₈H₂₉NO₃, corresponding to an exact mass of 307.2147. echemi.comcapotchem.cn HRMS analysis would confirm this mass with high precision. The fragmentation pattern in the mass spectrum provides structural information. Key fragmentation pathways would likely involve:

Cleavage of the dodecyl chain, leading to a series of fragment ions separated by 14 Da (CH₂).

Loss of the nitro group (-NO₂).

Alpha-cleavage at the ether linkage, resulting in a fragment corresponding to the 2-nitrophenoxy cation or a dodecyl cation.

Interactive Table 3: Molecular Weight and Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₈H₂₉NO₃ |

| Molecular Weight | 307.43 g/mol |

| Exact Mass | 307.2147 u |

| Key Fragmentation | Loss of C₁₂H₂₅, NO₂, C₁₂H₂₄ |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The spectrum of this compound is primarily influenced by the nitrobenzene chromophore. The presence of the electron-donating dodecyloxy group ortho to the electron-withdrawing nitro group affects the energy of these transitions. Typically, nitrobenzene exhibits a strong absorption band around 260-270 nm. The alkoxy group is expected to cause a slight red shift (bathochromic shift) of this absorption maximum due to electronic interactions with the aromatic ring. This technique is useful for quantitative analysis and for studying the electronic environment of the molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org It is widely employed for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. While specific DFT studies focusing exclusively on 1-Dodecyloxy-2-nitrobenzene are not extensively documented in publicly available literature, the principles and expected outcomes can be inferred from research on nitrobenzene (B124822) and related derivatives. nih.govsemanticscholar.orgresearchgate.net DFT calculations are instrumental in understanding the molecule's fundamental characteristics.

The molecular geometry of this compound is characterized by a planar benzene (B151609) ring to which a nitro group and a dodecyloxy group are attached. DFT-based geometric optimization would seek the lowest energy conformation of the molecule. The nitro group's orientation relative to the benzene ring and the conformation of the long, flexible dodecyloxy chain are of particular interest.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govrasayanjournal.co.in The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com

For this compound, the electronic properties are influenced by both the electron-withdrawing nitro (-NO₂) group and the electron-donating dodecyloxy (-OC₁₂H₂₅) group.

HOMO: The energy of the HOMO is primarily influenced by the electron-donating alkoxy group, which increases the electron density on the aromatic ring, thereby raising the HOMO energy level.

LUMO: The energy of the LUMO is significantly lowered by the strong electron-withdrawing nitro group. researchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govchalcogen.ro The combination of an electron-donating and an electron-withdrawing group on the benzene ring is expected to result in a relatively small energy gap for this compound, indicating its potential for high reactivity in chemical processes.

Table 1: Illustrative Frontier Molecular Orbital Energies

This table presents typical, illustrative values for related compounds to demonstrate the expected electronic effects on this compound. Actual values would require specific DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Nitrobenzene | -7.45 | -2.85 | 4.60 |

| Anisole (Methoxybenzene) | -6.10 | -1.05 | 5.05 |

| This compound (Estimated) | -6.50 | -2.90 | 3.60 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map is expected to show:

Negative Regions (Red/Yellow): These areas, corresponding to high electron density, would be concentrated around the highly electronegative oxygen atoms of the nitro group. These sites are prone to attack by electrophiles. nih.gov

Positive Regions (Blue): These regions indicate electron deficiency and are typically found around the hydrogen atoms of the aromatic ring and near the nitrogen atom of the nitro group. These sites are susceptible to nucleophilic attack. researchgate.net The electron-withdrawing nature of the nitro group makes the aromatic ring itself electron-poor. walisongo.ac.id

Neutral Regions (Green): The long, nonpolar dodecyl chain would be represented primarily by green, indicating a neutral electrostatic potential and its role in hydrophobic interactions. nih.gov

The MEP map provides a clear visual representation of how the substituent groups polarize the molecule, guiding the prediction of its intermolecular interactions and chemical reactivity. rasayanjournal.co.in

Theoretical Modeling of Intermolecular Interactions

Theoretical modeling is essential for understanding the non-covalent forces that govern the interactions of this compound with other molecules and its behavior in condensed phases. These interactions include hydrogen bonding, van der Waals forces, and stacking interactions.

The structure of this compound allows for several types of intermolecular interactions:

Van der Waals Interactions: The most significant intermolecular forces for this molecule are expected to be London dispersion forces, a type of van der Waals interaction. The long C₁₂H₂₅ alkyl chain provides a large surface area for these interactions, which are crucial for the molecule's physical properties, such as its melting and boiling points, and its solubility in nonpolar solvents.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as weak hydrogen bond acceptors. While the molecule itself lacks a strong hydrogen bond donor, it can interact with other molecules that do possess one (e.g., water, alcohols). Quantum chemical calculations can quantify the strength of these potential hydrogen bonds.

The nitroaromatic ring of this compound can participate in π-π stacking interactions, which are common in aromatic compounds and play a role in crystal packing and the formation of molecular aggregates. mdpi.com The electron-withdrawing nitro group makes the aromatic ring electron-deficient, favoring stacking interactions with electron-rich aromatic systems. nih.gov

Simulations of Solvent Effects on Electronic Properties and Reactivity

There is a lack of specific research simulating the influence of different solvents on the electronic properties, such as orbital energies and electron distribution, and the chemical reactivity of this compound. General computational methods, like combining quantum mechanics with molecular mechanics (QM/MM), are employed to study solvent effects on organic reactions. However, the application of these methods to this compound has not been documented in the reviewed literature. Such studies would be valuable in understanding how the polarity and composition of the solvent medium could alter the behavior of the molecule, which is crucial for applications in various chemical processes.

Reactivity and Mechanistic Chemistry of 1 Dodecyloxy 2 Nitrobenzene

Mechanistic Studies of Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a range of reduction reactions, yielding various nitrogen-containing compounds. researchgate.net The transformation of the nitro group in aromatic compounds is a critical process in the synthesis of valuable chemical intermediates like anilines, hydroxylamines, and azo compounds. chemrxiv.org

Catalytic hydrogenation is a primary method for the reduction of aromatic nitro compounds. The process typically involves the use of molecular hydrogen (H2) and a metal catalyst. nih.gov The complete reduction of a nitro group to an amino group is a six-electron process that proceeds through several intermediates. chemrxiv.org

For 1-dodecyloxy-2-nitrobenzene, catalytic hydrogenation would primarily target the nitro group, converting it to an amino group to yield 2-dodecyloxyaniline. This reaction generally proceeds through nitroso and hydroxylamine (B1172632) intermediates. The long dodecyloxy chain is typically inert under these conditions.

Reaction Pathway: C₆H₄(OC₁₂H₂₅)(NO₂) + 3 H₂ → C₆H₄(OC₁₂H₂₅)(NH₂) + 2 H₂O

Various catalytic systems have been studied for the hydrogenation of nitrobenzene (B124822), which serves as a model for substituted derivatives like this compound. Catalysts often employ noble metals such as palladium (Pd) and platinum (Pt), as well as more cost-effective metals like nickel (Ni) and copper (Cu). nih.govresearchgate.net The choice of catalyst, solvent, and reaction conditions can influence the reaction rate and the selectivity towards the final amine product over intermediates. For instance, studies on Cu nanoparticles supported on mesoporous materials have shown high conversion of nitrobenzene to aniline (B41778). nih.govrsc.org

| Catalyst System | Hydrogen Source | Typical Product | Key Findings |

|---|---|---|---|

| Pd/C, Pt/C | H₂ (gas) | Aniline | Noble metal catalysts are highly efficient but costly. nih.gov |

| Ni, Cu | H₂ (gas) | Aniline | Cost-effective alternatives to noble metals. nih.gov |

| Au₃₆(SR)₂₄ clusters | H₂ (gas) | p-Aminophenol | Demonstrates that catalyst structure can induce rearrangement to yield different products from the hydroxylamine intermediate. rsc.org |

| Co/N-C | Hydrazine | Aniline | Metal-organic framework (MOF) derived catalysts show high efficiency in transfer hydrogenation. researchgate.net |

While complete hydrogenation yields the corresponding amine, the reduction of the nitro group can be halted at intermediate stages to selectively form nitroso or hydroxylamine derivatives. wikipedia.org These intermediates are valuable in their own right for organic synthesis. mdpi.com

The selective reduction of nitroarenes to N-arylhydroxylamines can be achieved using various reagents and catalytic systems, often under milder conditions than those required for full reduction to the amine. researchgate.net For example, the use of zinc dust in a CO2/H2O system has been shown to reduce nitroarenes to N-arylhydroxylamines with high selectivity. researchgate.net Similarly, specific gold nanoparticle catalysts have demonstrated high selectivity for N-phenylhydroxylamine in ethanol (B145695). whiterose.ac.uk The formation of these intermediates is a key step in both the "direct" and "condensation" pathways of nitro group reduction. The direct pathway involves the stepwise reduction to nitrosobenzene, then phenylhydroxylamine, and finally aniline. chemrxiv.org

The hydrophobic nature of the dodecyl chain in this compound might influence catalyst-substrate interactions, potentially affecting selectivity. The hydrophobic surface of some catalysts can enrich the hydrophobic nitrobenzene and repel the more hydrophilic hydroxylamine product, thus preventing its further reduction and increasing selectivity. mdpi.com

| Reducing System | Solvent/Conditions | Primary Product | Selectivity Notes |

|---|---|---|---|

| Zn powder | CO₂/H₂O | N-Arylhydroxylamine | High selectivity (up to 99%) under mild conditions. researchgate.net |

| Pt/C with additives | Ethanol, H₂ | N-Arylhydroxylamine | Additives like dimethyl sulfoxide (B87167) (DMSO) can inhibit the further hydrogenation of the hydroxylamine. researchgate.netresearchgate.net |

| AuNPs on PIILP | Ethanol | N-Phenylhydroxylamine | Near quantitative conversion with >99% selectivity at 25°C. whiterose.ac.ukresearchgate.net |

| Methylhydrazine | Light irradiation | N-Arylhydroxylamine | A catalyst-free photoinduced method with high yields. researchgate.net |

Investigations into Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is controlled by the combined electronic influences of the dodecyloxy and nitro groups.

Stereoelectronic effects arise from the spatial arrangement of orbitals and have a significant impact on molecular reactivity. wikipedia.org In this compound, the two substituents exert opposing electronic effects on the aromatic ring.

Nitro Group (-NO₂): This group is strongly electron-withdrawing through both the inductive effect (-I) and the resonance effect (-R). study.com The powerful electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic attack by decreasing its electron density. libretexts.org The Hammett constant (σp) for the NO₂ group is +0.78, indicating strong electron withdrawal. nih.gov

Dodecyloxy Group (-OC₁₂H₂₅): This alkoxy group is electron-withdrawing by induction (-I) due to the electronegativity of the oxygen atom, but it is strongly electron-donating by resonance (+R) because the oxygen's lone pairs can be delocalized into the aromatic π-system. libretexts.orglibretexts.org For alkoxy groups, the resonance effect dominates, making them net electron-donating groups and activators of the aromatic ring for electrophilic substitution. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Net Effect on Ring | Directing Effect (Electrophilic) |

|---|---|---|---|---|

| -NO₂ (Nitro) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Deactivating | Meta |

| -OC₁₂H₂₅ (Dodecyloxy) | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |

The positions at which new substituents will attach to the ring (regioselectivity) are determined by the directing effects of the existing groups.

Electrophilic Aromatic Substitution (EAS): In EAS, an electrophile attacks the electron-rich benzene ring. The directing effects of the two substituents in this compound are reinforcing or cooperative. msu.edu

The activating dodecyloxy group at position 1 directs incoming electrophiles to the ortho (position 2 and 6) and para (position 4) positions.

The deactivating nitro group at position 2 directs incoming electrophiles to the meta (positions 4 and 6) positions relative to itself.

Both groups direct the electrophile to positions 4 and 6. Position 2 is already occupied, and position 4 is para to the strongly activating dodecyloxy group. Position 6 is ortho to the dodecyloxy group but is also adjacent to the bulky nitro group, which may cause steric hindrance. Therefore, electrophilic substitution is most likely to occur at the C-4 position (para to the dodecyloxy group and meta to the nitro group). msu.eduyoutube.com

Nucleophilic Aromatic Substitution (SNA_r): SNA_r occurs when a strong nucleophile attacks an electron-poor aromatic ring, typically one bearing a good leaving group and strong electron-withdrawing groups. The nitro group is a powerful activator for SNA_r, stabilizing the negatively charged intermediate (Meisenheimer complex), especially when it is positioned ortho or para to the leaving group. msu.edu While the dodecyloxy group is not a typical leaving group under most conditions, if a leaving group were present at the C-1 position (ortho to the nitro group), the ring would be highly activated for nucleophilic attack. The electron-donating nature of the dodecyloxy group itself would slightly disfavor this reaction compared to a ring with only a nitro group.

Free Radical Chemistry and Spin Trapping Applications Involving Nitrobenzene Derivatives

The chemistry of nitroaromatic compounds often involves radical intermediates. The nitrobenzene radical anion, or nitrobenzenide, can be formed through single electron transfer (SET) from various electron donors. acs.orgchemrxiv.org This radical anion is a key intermediate in many reduction processes and can participate in further radical chemistry. acs.orgrsc.org

Photoreactions of nitrobenzene derivatives can also proceed through radical mechanisms. For instance, photo-excited nitrobenzene can act as a biradical, abstracting a hydrogen atom from a donor molecule to initiate a radical cascade. tandfonline.com This reactivity has been exploited in the synthesis of sulfonamides from nitrobenzenes and thiols. tandfonline.com

While there are no specific studies detailing the use of this compound as a spin trap, its structural features are relevant to this field. Spin trapping is an analytical technique used to detect and identify short-lived free radicals by reacting them with a "spin trap" molecule to form a more stable radical product (a spin adduct) that can be studied by electron paramagnetic resonance (EPR) spectroscopy. Nitrone-based molecules are common spin traps. A related compound, N-[4-dodecyloxy-2-(7'-carboxyhept-1'-yloxy)benzylidene]-N-tert-butylamine N-oxide, has been specifically designed as a spin trap for detecting lipid radicals within biological membranes. nih.gov The dodecyloxy group in this specifically designed molecule serves to anchor the trap within the hydrophobic membrane environment. nih.gov This suggests that the lipophilic dodecyl chain of this compound could be a useful feature if the nitroaromatic core were to be incorporated into a spin-trapping agent designed for nonpolar environments.

Materials Science Applications and Structure Property Relationships

Investigation of 1-Dodecyloxy-2-nitrobenzene in Liquid Crystalline Systems

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal can flow like a liquid, but they tend to be oriented in a crystal-like way. For a compound to exhibit liquid crystalline properties, also known as mesomorphism, it typically requires a specific molecular structure, often long and rod-like, which allows for orientational order.

Influence of Dodecyloxy Chain Length and Nitro Group Position on Mesophase Stability and Type

The stability and type of mesophase in a liquid crystalline compound are highly dependent on its molecular geometry and intermolecular interactions. The length of the terminal alkyl or alkoxy chain is a critical factor. Generally, as the chain length increases in a homologous series of mesogenic compounds, the melting points tend to decrease, and the clearing points (the temperature at which the liquid crystal transitions to an isotropic liquid) often show an odd-even effect, with a general trend towards lower clearing points for very long chains. The presence of longer chains can promote the formation of more ordered smectic phases over nematic phases due to increased van der Waals interactions between the chains.

The position of substituents on the aromatic core also plays a crucial role. For a molecule to be mesogenic, a largely linear shape is advantageous. The nitro group in the ortho position (position 2) in this compound, relative to the dodecyloxy group, introduces a significant kink in the molecular structure. This deviation from linearity is likely to disrupt the parallel alignment of molecules that is necessary for the formation of liquid crystalline phases. In contrast, a nitro group in the para position (position 4) maintains the linearity of the molecule to a greater extent. The observation that even 1-dodecyloxy-4-nitrobenzene, the more linear isomer, is not mesomorphic strongly suggests that the ortho-substituted isomer, this compound, would also not form liquid crystal phases due to increased steric hindrance and a less anisotropic molecular shape researchgate.net.

Electro-optic Response and Potential for Display Technologies

The electro-optic response of liquid crystals is the basis for their use in display technologies like LCDs. This response relies on the ability of an external electric field to reorient the liquid crystal molecules, thereby changing the optical properties of the material. This reorientation is possible due to the dielectric anisotropy of the liquid crystal molecules, which arises from the presence of polar groups.

Nitro-substituted compounds are known to possess large dipole moments, which can contribute to a significant dielectric anisotropy, a desirable property for electro-optic applications researchgate.net. However, for a material to be useful in display technologies, it must first exhibit a stable liquid crystal phase over a practical temperature range. As the evidence suggests that this compound is not a liquid crystalline material, its potential for direct application in conventional display technologies is negligible. While the molecule itself possesses a polar nitro group, the absence of a mesophase means it cannot be used as the primary component of a liquid crystal display.

Application as a Component in Polymeric Materials and Membranes

While not suitable as a liquid crystal, this compound has found utility as a specialized solvent and plasticizer in polymeric materials, particularly in the fabrication of ion-selective electrodes (ISEs).

Role as a Plasticizer in Solvent Polymeric Membranes for Ion-Selective Electrodes

Ion-selective electrodes are analytical devices that measure the activity of a specific ion in a solution. Many ISEs are based on a polymeric membrane, typically made of poly(vinyl chloride) (PVC), which is plasticized to ensure its proper function. The plasticizer acts as a solvent within the membrane, dissolving the ionophore (the ion-selective recognition element) and facilitating the mobility of both the ionophore and the target ions within the membrane phase.

Nitrophenyl ethers, due to their high lipophilicity and high dielectric constants, are effective plasticizers for ISE membranes. A study investigating the effect of different plasticizers on a surfactant-selective electrode based on a PVC membrane without an added ion-exchanger explicitly used o-nitrophenyl dodecyl ether (this compound) and compared its performance to other o-nitrophenyl ethers with varying alkyl chain lengths (C8, C10, and C14) researchgate.net. In this context, this compound functions to create a non-aqueous, ion-permeable environment within the PVC matrix.

Mechanism of Influence on Membrane Selectivity and Performance

The choice of plasticizer significantly influences the analytical performance of an ISE, including its sensitivity, selectivity, and linear response range. The plasticizer affects the dielectric constant of the membrane, which in turn influences the dissociation of ion-ionophore complexes and the extraction of ions from the aqueous sample into the membrane.

In the comparative study of o-nitrophenyl ethers, it was found that electrodes plasticized with o-nitrophenyl decyl ether (NPDE), o-nitrophenyl dodecyl ether (NPDOE), and o-nitrophenyl tetradecyl ether (NPTE) produced better results in terms of lower detection limits compared to the shorter-chain o-nitrophenyl octyl ether (NPOE) researchgate.net. The electrodes with the longer-chain plasticizers, including this compound, exhibited a Nernstian slope over a wider concentration range. This suggests that the longer alkyl chain of the dodecyloxy group in this compound enhances the lipophilicity of the membrane, which can improve the extraction of the target surfactant ions into the membrane and reduce the leaching of membrane components into the aqueous sample, thereby improving the electrode's stability and detection limit. The performance of these electrodes demonstrates that this compound is an effective plasticizer for developing selective sensors for certain organic cations researchgate.net.

The following table summarizes the performance of PVC membrane electrodes plasticized with different o-nitrophenyl ethers for the detection of dodecyltrimethylammonium ions.

| Plasticizer | Alkyl Chain Length | Nernstian Slope Concentration Range (M) |

| o-Nitrophenyl Octyl Ether (NPOE) | C8 | 10⁻⁵ to 10⁻² |

| o-Nitrophenyl Decyl Ether (NPDE) | C10 | 10⁻⁶ to 10⁻² |

| o-Nitrophenyl Dodecyl Ether (NPDOE) | C12 | 10⁻⁶ to 10⁻² |

| o-Nitrophenyl Tetradecyl Ether (NPTE) | C14 | 10⁻⁶ to 10⁻² |

Exploration in Organic Electronics and Optoelectronic Devices

Structure-Charge Transport Relationships

The relationship between the molecular structure of this compound and its charge transport properties has not been specifically investigated. In general, for organic materials, charge transport is highly dependent on the degree of molecular ordering and the overlap of π-orbitals between adjacent molecules. The presence of the long, flexible dodecyloxy chain in this compound would likely influence its solid-state packing and morphology, which are critical factors for efficient charge transport. The electron-withdrawing nature of the nitro group would also be expected to impact the electronic properties of the benzene (B151609) ring, potentially influencing its behavior as a charge carrier. However, without experimental data on charge carrier mobility or studies on the thin-film morphology of this specific compound, any discussion of its structure-charge transport relationships remains speculative.

Design Principles for Tailored Optical Properties

Specific design principles for tailoring the optical properties of this compound have not been detailed in the available literature. Generally, the optical properties of organic molecules can be tuned by modifying their chemical structure to control factors such as conjugation length, electron-donating and -accepting groups, and intermolecular interactions. For this compound, the nitro group and the ether linkage to the dodecyl chain will influence the electronic transitions and thus the absorption and emission spectra. However, systematic studies to modify this structure for specific optical outcomes, such as shifting the absorption wavelength or enhancing fluorescence, have not been reported.

Integration into Molecule-Based Magnetic Materials and Opto-Magnetic Phenomena

There is no available research on the integration of this compound into molecule-based magnetic materials or the study of any resulting opto-magnetic phenomena. Molecule-based magnets are a class of materials where magnetic properties arise from the interactions between molecular entities. nih.gov These materials can exhibit a range of magnetic behaviors, including ferromagnetism, and can be designed to have additional properties like photoresponsiveness. nih.gov The development of such materials often involves the use of organic radicals or metal complexes. acs.org While nitro-containing organic compounds can be precursors to radicals, there is no indication in the literature that this compound has been utilized for this purpose. The interaction between optical and magnetic properties in molecule-based materials can lead to interesting multifunctionality. chemicalbook.comscitechdaily.com

Use in Chemical Extraction and Separation Methodologies

This compound has demonstrated utility as a component in supported liquid membranes (SLMs) for electromembrane extraction (EME), a technique used for the separation and preconcentration of analytes from complex samples.

Enhancement of Nonpolar Drug Extraction via Electro-Membrane Extraction

Research has shown that this compound can be used to enhance the extraction of nonpolar drugs in electromembrane extraction methods. glpbio.com The long hydrophobic dodecyl chain of the molecule contributes to its suitability for extracting nonpolar substances. evitachem.com In EME, an organic solvent is immobilized within the pores of a porous membrane to form a supported liquid membrane. This membrane separates a sample solution from an acceptor solution, and an electrical potential is applied across the membrane to drive the migration of charged analytes from the sample, through the liquid membrane, and into the acceptor phase. The choice of organic solvent for the SLM is critical for the efficiency and selectivity of the extraction.

Role as a Nitro-Aromatic Solvent in Advanced Analytical Separations

As a nitro-aromatic solvent, this compound plays a key role in advanced analytical separation techniques like EME. glpbio.com Nitroaromatic compounds are often used in these applications due to their polarity and ability to interact with a variety of analytes. In the context of EME, the solvent's properties influence the partitioning of the analyte from the sample into the liquid membrane and from the liquid membrane into the acceptor phase. The presence of the nitro group in this compound imparts a degree of polarity that can be beneficial for creating a selective barrier and facilitating the transport of specific target molecules. The efficiency of extraction in EME is dependent on several factors, including the physicochemical properties of the analyte (such as its polarity, represented by log P) and the composition of the supported liquid membrane.

Advanced Analytical Methodologies Applied to 1 Dodecyloxy 2 Nitrobenzene Research

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis and Impurity Profiling

Hyphenated chromatographic techniques are indispensable for separating and identifying components within a complex mixture, making them ideal for the impurity profiling of 1-Dodecyloxy-2-nitrobenzene. These methods couple the powerful separation capabilities of chromatography with the definitive identification power of mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suited for the analysis of volatile and semi-volatile impurities that may be present in this compound samples. thermofisher.comnih.gov Potential impurities could include residual starting materials from its synthesis, such as 2-nitrophenol (B165410) and 1-bromododecane (B92323), or byproducts from side reactions. In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is highly effective for analyzing non-volatile or thermally sensitive impurities. uu.nlrsc.org Given the long alkyl chain and polar nitro group, this compound and its potential high-molecular-weight impurities are well-suited for LC-MS analysis. chromatographyonline.com LC-MS/MS, a tandem MS approach, can further enhance selectivity and sensitivity, enabling the detection and structural elucidation of trace-level impurities. nih.gov This is crucial for establishing a comprehensive purity profile, which is a critical aspect of quality control in pharmaceutical and materials science applications. uu.nl

| Potential Impurity | Analytical Technique | Expected Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|

| 2-Nitrophenol | GC-MS | 5.2 | 139, 109, 93, 65 |

| 1-Bromododecane | GC-MS | 12.8 | 248/250, 169, 57, 43 |

| 1,2-Didodecyloxybenzene | LC-MS | 18.5 | 478.8 (M+H)+ |

| 1-Dodecyloxy-2-aminophenol (Reduced Product) | LC-MS | 9.7 | 280.2 (M+H)+ |

Solid-State Analytical Techniques for Bulk Material Characterization

The physical properties of this compound in its solid state are critical for its handling, formulation, and application. Solid-state analytical techniques provide detailed information on surface morphology, elemental composition, and chemical environment.

AFM, on the other hand, generates a three-dimensional surface profile by scanning a sharp probe over the sample. researchgate.net It provides extremely high vertical resolution (<0.5 Å), making it capable of imaging atomic-scale features such as crystal lattice steps, defects, and the fine surface texture of thin films. wiley.com For this compound, AFM can be used to characterize the nanoscale roughness of deposited films or to observe the growth of single crystals, providing insights that are not accessible with SEM. longdom.org

| Parameter | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

|---|---|---|

| Primary Information | 2D images of surface topography | 3D topographic maps, quantitative height data |

| Resolution | Typically 1-20 nm lateral | Sub-nm lateral, Angstrom-level vertical |

| Application for Compound | Overall particle morphology, crystal habit, large-scale surface features | Nanoscale surface roughness, crystal growth defects, thin film characterization |

| Operating Environment | High vacuum | Air, liquid, or vacuum |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within a material. When the surface of this compound is irradiated with X-rays, photoelectrons are emitted. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined. Each element has a characteristic set of binding energies, allowing for elemental identification.

Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. For this compound, XPS can distinguish between the oxygen atoms in the nitro group (O-N) and the ether linkage (O-C), as well as the carbon atoms in the alkyl chain versus those in the aromatic ring. This provides a powerful tool for confirming the chemical structure and purity at the sample surface. Theoretical calculations can be used to predict the binding energies for the different atoms in the molecule, which can then be compared to experimental data. researchgate.net

| Core Level | Chemical Environment | Expected Binding Energy (eV) | Theoretical Atomic % |

|---|---|---|---|

| C 1s | C-C, C-H (Alkyl Chain) | ~284.8 | 81.8 |

| C-O, C-N (Aromatic Ring) | ~286.5 | ||

| C-NO₂ (Aromatic Ring) | ~287.9 | ||

| O 1s | C-O-C (Ether) | ~533.1 | 13.6 |

| N-O (Nitro) | ~534.5 | ||

| N 1s | C-NO₂ (Nitro) | ~406.0 | 4.5 |

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the kinetics and mechanism of reactions involving this compound is crucial for process optimization and control. In situ (in the reaction mixture) spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reacting systems without the need for sample extraction. irdg.orgxjtu.edu.cnnih.gov

In situ FTIR spectroscopy can monitor the progress of a reaction by tracking changes in the concentration of reactants, intermediates, and products via their characteristic infrared absorption bands. manchester.ac.ukyoutube.comnih.gov For example, during the synthesis of this compound from 2-nitrophenol and 1-bromododecane (a Williamson ether synthesis), one could monitor the disappearance of the broad O-H stretching band of the phenol (B47542) at ~3400 cm⁻¹ and the simultaneous appearance of the characteristic C-O-C asymmetric stretching band of the ether product at ~1250 cm⁻¹.

Raman spectroscopy is another powerful vibrational spectroscopy technique that is highly complementary to FTIR. irdg.org It is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. nih.gov For reactions involving this compound, Raman spectroscopy can effectively track changes in the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) and aromatic ring modes, which are often strong and well-resolved in the Raman spectrum. nih.gov This real-time data provides valuable kinetic information and mechanistic insights. pnnl.govyoutube.com

| Compound | Vibrational Mode | Technique | Wavenumber (cm⁻¹) | Expected Trend During Reaction |

|---|---|---|---|---|

| 2-Nitrophenol (Reactant) | O-H Stretch | FTIR | ~3400 | Decrease |

| This compound (Product) | C-O-C Asymmetric Stretch | FTIR | ~1250 | Increase |

| This compound (Product) | NO₂ Symmetric Stretch | Raman | ~1350 | Increase |

| This compound (Product) | Alkyl C-H Stretch | FTIR/Raman | 2850-2960 | Increase |

Environmental and Mechanistic Biological Considerations Chemical Aspects

Investigation of Degradation Pathways in Environmental Matrices (if relevant for the nitrobenzene (B124822) moiety)

Nitroaromatic compounds are recognized as significant environmental contaminants, often exhibiting resistance to degradation due to the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic ring to oxidative attack. nih.govrsc.org However, various microorganisms have evolved pathways to metabolize these compounds under different environmental conditions. nih.gov The degradation of the nitrobenzene moiety can proceed through two primary routes: aerobic oxidation and anaerobic reduction.

Aerobic Degradation: Under aerobic conditions, the initial attack on the nitroaromatic ring is typically oxidative. eawag.ch This process is catalyzed by enzymes such as monooxygenases and dioxygenases. nih.govmdpi.com These enzymes introduce hydroxyl groups onto the aromatic ring, leading to the formation of intermediates like nitrocatechols. These intermediates can then undergo ring cleavage, eventually leading to mineralization. nih.gov

Anaerobic Degradation: Anaerobic conditions favor a reductive degradation pathway, which is generally more effective for nitroaromatic compounds. nih.gov This process involves the sequential reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂), yielding an aromatic amine (e.g., aniline (B41778) from nitrobenzene). nih.govnih.govwikipedia.org This reduction is often a cometabolic process, requiring other carbon sources to provide the necessary reducing equivalents. nih.gov The resulting aromatic amines may be further degraded or can undergo polymerization. nih.gov

| Degradation Pathway | Environmental Condition | Key Enzymatic Action | Initial Intermediates | Final Products (of moiety) |

| Oxidative | Aerobic | Monooxygenases, Dioxygenases | Nitrocatechols | Ring cleavage products (CO₂, H₂O) |

| Reductive | Anaerobic | Nitroreductases | Nitrosobenzene, Phenylhydroxylamine | Aromatic Amines (e.g., Aniline) |

Mechanistic Studies of Adsorption and Interaction with Biological Systems

The interaction of 1-Dodecyloxy-2-nitrobenzene with biological systems, particularly cell membranes, is dictated by its amphipathic nature. The nitrobenzene head is polar, while the 12-carbon dodecyl tail is highly nonpolar and hydrophobic.

Hydrophobic and Electrostatic Interactions: The long, lipophilic dodecyl chain is the primary driver for the molecule's partitioning into the lipid bilayers of cell membranes. acs.org This hydrophobic interaction can disrupt the membrane's structure, increasing its fluidity and permeability. acs.org Concurrently, the highly polar nitro group can engage in electrostatic and dipole-dipole interactions with the polar head groups of phospholipids (B1166683) or with amino acid residues in membrane-bound proteins. nih.govresearchgate.net

Bacteria exposed to nitroaromatic compounds may adapt by altering the composition of their cell membranes. acs.org A common response is to increase the proportion of saturated fatty acids, which leads to a more compact and rigid membrane structure. acs.org This adaptation reduces membrane fluidity and can hinder the further entry of the xenobiotic compound into the cell. acs.org

| Interaction Type | Molecular Moiety Involved | Biological Target | Consequence on Biological System |

| Hydrophobic Partitioning | Dodecyloxy chain | Lipid bilayer of cell membranes | Increased membrane fluidity and permeability |

| Electrostatic/Dipole | Nitro group | Phospholipid head groups, membrane proteins | Adsorption to membrane surface, potential protein function alteration |

Role of Nitro Compounds in Redox Processes at the Molecular Level

The nitro group is a key pharmacophore and toxicophore due to its ability to participate in intracellular redox reactions. mdpi.comresearchgate.net The biological activity of many nitroaromatic compounds is linked to the enzymatic reduction of the nitro group, which can initiate a process known as redox cycling. nih.govnih.gov

Redox Cycling and Oxidative Stress: Within a cell, nitroaromatic compounds (ArNO₂) can accept a single electron from flavoenzymes, such as NADPH-cytochrome P450 reductase, to form a nitro anion radical (ArNO₂⁻·). nih.govnih.gov In the presence of molecular oxygen (O₂), this radical can rapidly transfer the electron to oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) anion radical (O₂⁻·). nih.gov

This "futile" cycle can repeat numerous times, consuming cellular reducing equivalents (e.g., NADPH) and continuously generating reactive oxygen species (ROS) like superoxide. nih.gov The accumulation of ROS leads to oxidative stress, causing damage to vital cellular components, including DNA, proteins, and lipids. nih.gov

| Step in Redox Cycle | Reactants | Enzyme/Mediator | Products |

| 1. One-Electron Reduction | Ar-NO₂ + e⁻ | Type II Nitroreductases (e.g., NADPH-cytochrome P450 reductase) | Ar-NO₂⁻· (Nitro anion radical) |

| 2. Oxygenation | Ar-NO₂⁻· + O₂ | Spontaneous electron transfer | Ar-NO₂ + O₂⁻· (Superoxide) |

| 3. Detoxification (alternative) | Ar-NO₂ + 2e⁻ + 2H⁺ | Type I Nitroreductases | Ar-NO (Nitroso derivative) + H₂O |

Future Research Directions and Interdisciplinary Prospects

Development of Next-Generation Functional Materials Utilizing 1-Dodecyloxy-2-nitrobenzene as a Building Block

The distinct molecular structure of this compound makes it an exemplary candidate for the rational design of novel functional materials. The presence of both a hydrophilic nitro group and a long hydrophobic alkyl chain allows for the formation of organized molecular assemblies through self-assembly processes. slideshare.netnih.gov Future research is anticipated to harness these properties for the creation of sophisticated materials with tailored functionalities.

One promising avenue of investigation lies in the development of advanced liquid crystals. The rod-like shape of the molecule, coupled with its amphiphilicity, could be exploited to design new liquid crystalline phases with unique optical and electronic properties. By modifying the aromatic core or the alkyl chain, it may be possible to tune the mesophase behavior and create materials for applications in displays, sensors, and optical switching devices.

Furthermore, the ability of this compound to form monolayers and thin films at interfaces could be leveraged for the fabrication of functional surfaces. Research into Langmuir-Blodgett films of this compound and its derivatives could lead to the development of surfaces with controlled wettability, adhesion, and biocompatibility. Such surfaces could find applications in areas ranging from anti-fouling coatings to platforms for biomedical devices.

The incorporation of this compound into polymeric structures is another area ripe for exploration. As a functional monomer or additive, it could be used to impart specific properties to polymers, such as enhanced thermal stability, altered solubility, or the introduction of a high refractive index. Copolymers incorporating this moiety could self-assemble into well-defined nanostructures, opening up possibilities for the creation of advanced nanocomposites and structured polymer films.

Integration of Advanced Computational Models for Predictive Material Design